molecular formula C18H14FNO2 B291453 N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide

N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B291453
M. Wt: 295.3 g/mol
InChI Key: AUPXIQFFHGQYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide, also known as FNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNA is a small molecule that belongs to the class of amides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the suppression of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the proliferation and induce apoptosis of cancer cells. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to modulate the expression of various genes involved in inflammation, immune response, and cell proliferation.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has several advantages for lab experiments, including its small size, easy synthesis, and low toxicity. However, N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide. One potential direction is to investigate the potential of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide as a therapeutic agent for various inflammatory and immune-related diseases. Another direction is to explore the potential of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to optimize the synthesis method of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide and improve its solubility and stability for better bioavailability and efficacy.
Conclusion:
In conclusion, N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide is a promising small molecule that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to the suppression of inflammation and immune responses. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, further studies are needed to optimize its synthesis method and improve its solubility and stability for better bioavailability and efficacy.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide involves a multistep process that includes the reaction of 3-fluoroaniline with 1-naphthol in the presence of a base to form 3-fluoro-1-naphthol. Further reaction of 3-fluoro-1-naphthol with ethyl chloroacetate in the presence of a base leads to the formation of ethyl 3-fluoro-1-naphthyl ether. The final step involves the reaction of ethyl 3-fluoro-1-naphthyl ether with ammonia in the presence of a catalyst to form N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide.

Scientific Research Applications

N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(3-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as arthritis, asthma, and cancer.

properties

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C18H14FNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21)

InChI Key

AUPXIQFFHGQYQU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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